tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate
CAS No.:
Cat. No.: VC13843763
Molecular Formula: C12H23O7P
Molecular Weight: 310.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23O7P |
|---|---|
| Molecular Weight | 310.28 g/mol |
| IUPAC Name | tert-butyl 2-acetyloxy-2-diethoxyphosphorylacetate |
| Standard InChI | InChI=1S/C12H23O7P/c1-7-16-20(15,17-8-2)11(18-9(3)13)10(14)19-12(4,5)6/h11H,7-8H2,1-6H3 |
| Standard InChI Key | ITMWZLZNRMOSPD-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(C(C(=O)OC(C)(C)C)OC(=O)C)OCC |
| Canonical SMILES | CCOP(=O)(C(C(=O)OC(C)(C)C)OC(=O)C)OCC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central acetate backbone substituted with a tert-butyl ester, an acetoxy group, and a diethoxyphosphoryl moiety. The molecular formula C₁₂H₂₃O₇P corresponds to a molecular weight of 310.28 g/mol. The phosphoryl group (P=O) and ester functionalities render the molecule polar yet sterically hindered, influencing its solubility and reactivity.
Key Structural Features:
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Tert-butyl group: Enhances steric bulk, improving stability against nucleophilic attack.
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Acetoxy group: A reactive site for hydrolysis or transesterification.
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Diethoxyphosphoryl group: Participates in phosphorylation reactions and metal coordination .
Physicochemical Characteristics
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 310.28 g/mol | |
| Density | ~1.1–1.2 g/mL (estimated) | |
| Boiling Point | Not reported | – |
| Refractive Index | ~1.43–1.45 (estimated) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate likely involves sequential esterification and phosphorylation steps. A plausible pathway includes:
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Esterification: Reacting acetic acid with tert-butanol under acidic conditions to form tert-butyl acetate.
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Phosphorylation: Introducing the diethoxyphosphoryl group via a Michaelis-Arbuzov reaction, using triethyl phosphite and an acetylating agent .
Example Reaction Scheme:
Optimization Strategies
Patent literature highlights the use of TEMPO-mediated oxidations and Reformatsky reactions for related tert-butyl phosphorylated esters . For instance, copper salts and diimine ligands enhance oxidation efficiency, while Grubbs’ catalysts facilitate cyclopropanation in downstream applications .
Applications in Organic Synthesis
Intermediate for Phosphorus-Containing Compounds
The compound’s phosphoryl group serves as a precursor for phosphonates and phosphates, which are pivotal in:
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Antiviral agents: Phosphonate dendrimers exhibit activity against HIV-1 .
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Antibacterial compounds: Analogues of myxopyronin B inhibit bacterial RNA polymerase .
Catalysis and Metal Coordination
The diethoxyphosphoryl group can coordinate transition metals, enabling applications in asymmetric catalysis. For example, rhodium-catalyzed cyclopropanations benefit from phosphoryl-containing ligands .
Comparative Analysis with Related Esters
The target compound’s additional acetoxy group enhances its reactivity in acyl transfer reactions compared to dimethyl or diazo analogues .
Future Research Directions
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